Optimizing PROTAC ternary complex geometry requires precise linker selection. Pomalidomide-C6-COOH provides a Cereblon-recruiting handle with a C6 alkyl chain and terminal carboxylic acid, enabling direct amide conjugation to amine-containing target ligands. Use in matrix-based linker screens (C4, C6, C8) to map degradation SAR efficiently. Compatible with high-throughput synthesis platforms.
Pomalidomide-C6-COOH is a bifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a pomalidomide moiety, which serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 6-carbon alkyl spacer to a terminal carboxylic acid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)] This terminal acid group provides a reactive handle for covalent conjugation to a target protein ligand, making the compound a foundational building block for creating heterobifunctional degraders.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG23vBmyLYr_bBzqzrErQ-s3d7ZP8a1nIwIYe0rrhoRlaSwsjZubt-iFf7NoWyN2C9ZPLIqStJHFNaA1NJj7FgKf3X2CU1GuPuZva_X9iR57BygucRpZLi6n5VElnQapLlyOtJi328h-DVTHPs6h8hEO639bBoTBC-i)]
Substituting Pomalidomide-C6-COOH with its parent drug, pomalidomide, is not viable as the parent molecule lacks a reactive linker for conjugation. Furthermore, the choice of linker is a critical, non-interchangeable parameter in PROTAC design that dictates the efficacy of the final molecule. The length, rigidity, and chemical nature of the linker control the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)] Replacing this C6 alkyl linker with a more hydrophilic PEG-based linker, a longer or shorter alkyl chain, or a different reactive handle (e.g., an azide for click chemistry) creates a fundamentally new chemical entity whose degradation performance must be empirically determined and cannot be predicted from its components alone.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG23vBmyLYr_bBzqzrErQ-s3d7ZP8a1nIwIYe0rrhoRlaSwsjZubt-iFf7NoWyN2C9ZPLIqStJHFNaA1NJj7FgKf3X2CU1GuPuZva_X9iR57BygucRpZLi6n5VElnQapLlyOtJi328h-DVTHPs6h8hEO639bBoTBC-i)]
The terminal carboxylic acid functional group is a standard chemical handle for conjugation via amide bond formation, one of the most common and reliable reactions in medicinal chemistry. Activation with reagents like EDC/NHS allows for efficient and stable linkage to primary or secondary amines on a target protein ligand.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)] This provides a direct and widely adopted synthetic route, contrasting with orthogonal methods like copper-catalyzed or strain-promoted azide-alkyne cycloadditions ('click chemistry'), which require different, specifically functionalized precursors (e.g., terminal alkynes and azides).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)]
| Evidence Dimension | Conjugation Chemistry Compatibility |
| Target Compound Data | Terminal carboxylic acid enables robust amide bond formation. |
| Comparator Or Baseline | Azide-terminated linkers require click chemistry (e.g., CuAAC, SPAAC). |
| Quantified Difference | Orthogonal, non-interchangeable synthetic strategies based on functional group. |
| Conditions | Standard peptide coupling (e.g., EDC, NHS) vs. copper-catalyzed or strained-alkyne reactions. |
This compound is the correct procurement choice for synthesis campaigns designed around established, high-throughput amide coupling workflows.
The hexyl (-C6-) chain is a classical aliphatic, hydrophobic linker.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)] This composition provides a structurally distinct profile compared to polyethylene glycol (PEG)-based linkers, which are commonly incorporated to increase the hydrophilicity and aqueous solubility of the final PROTAC molecule.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)] While PEG linkers can improve solubility, their increased flexibility can sometimes be detrimental to forming a stable ternary complex. The choice between a rigid, hydrophobic alkyl chain and a flexible, hydrophilic PEG chain is a key variable in optimizing a PROTAC's cell permeability and degradation efficacy.
| Evidence Dimension | Linker Physicochemical Properties |
| Target Compound Data | Hydrophobic, six-carbon aliphatic chain. |
| Comparator Or Baseline | Hydrophilic, flexible polyethylene glycol (PEG) chain. |
| Quantified Difference | Opposing properties of hydrophobicity vs. hydrophilicity and structural rigidity vs. flexibility. |
| Conditions | Aqueous and nonpolar solvent systems; cellular membrane models. |
For PROTAC projects where hydrophilicity is not the primary concern or where a more conformationally defined linker is hypothesized to be beneficial, this alkyl-based building block is the appropriate choice over a PEG-based analog.
PROTAC-mediated degradation is highly sensitive to linker length, as this parameter directly impacts the ability to form a productive ternary complex. A linker that is too short may lead to steric clashes, while an excessively long linker can incur an entropic penalty that destabilizes the complex.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)] The C6 alkyl linker represents a standard, mid-length option within a typical aliphatic series (e.g., C3 to C10) used for systematic structure-activity relationship (SAR) studies. It serves as a crucial data point when screening for the optimal distance and geometry required to bridge a specific target protein to the CRBN E3 ligase.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)]
| Evidence Dimension | Impact on Ternary Complex Formation |
| Target Compound Data | Mid-length (C6) provides a standard distance for initial screening. |
| Comparator Or Baseline | Shorter linkers (e.g., C2-C4) or longer linkers (e.g., C8-C12). |
| Quantified Difference | Variable degradation efficiency (DC50) and maximal degradation (Dmax) depending on the fit for a specific target protein. |
| Conditions | Cell-based protein degradation assays (e.g., Western Blot, In-Cell ELISA). |
This compound is a rational purchase for inclusion in a panel of linkers of varying lengths to systematically and reproducibly identify the optimal degrader for a given target.
This compound is best utilized as a key component in a matrix-based approach to PROTAC optimization. By synthesizing a small library of degraders using this C6 alkyl linker alongside analogs with shorter (e.g., C4) and longer (e.g., C8) alkyl chains, as well as hydrophilic PEG linkers, researchers can efficiently map the structure-activity relationship to identify the linker that yields the most potent and effective degradation for a novel protein of interest.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)]
For research programs where the target-binding ligands (warheads) are already available with amine functionalities, Pomalidomide-C6-COOH is the ideal choice for rapid, parallel synthesis. Its terminal carboxylic acid is directly compatible with automated or semi-automated platforms that use standard amide coupling protocols, facilitating the high-throughput generation of a PROTAC library for initial screening campaigns.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)]